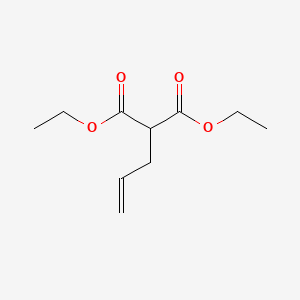

Diethyl allylmalonate

Description

Historical Context and Evolution of Malonate Chemistry in Advanced Synthetic Methodologies

The field of chemistry has long involved the study of how substances interact and transform, leading to the creation of both natural and artificial compounds. britannica.com Within organic chemistry, malonic esters have been fundamental synthons for decades. The classical malonic ester synthesis provides a reliable method for preparing carboxylic acids. This is possible because the methylene (B1212753) group positioned between two carbonyl groups in a compound like diethyl malonate is acidic enough to be deprotonated by a moderately strong base. britannica.com

The evolution of this chemistry has expanded significantly with the advent of transition-metal catalysis. nih.gov In the early 1960s, research into organopalladium chemistry began to reveal pathways for carbon-carbon bond formation. nih.gov A major development was the discovery of various palladium-catalyzed reactions involving allylic esters of β-keto esters and malonates. These reactions proceed through the formation of π-allylpalladium enolates, which can then undergo a variety of useful transformations, including reductive elimination, aldol (B89426) condensations, and Michael additions. nih.gov This advancement marked a new generation in malonate chemistry, moving beyond simple alkylation and decarboxylation to more complex and controlled synthetic operations. nih.gov More recent innovations include the development of enantioselective methods, such as phase-transfer catalysis, to produce chiral malonates, which are crucial for constructing chiral carbon centers in complex organic molecules. frontiersin.org

Significance of Diethyl Allylmalonate as a Versatile Synthon in Complex Molecule Construction

This compound stands out as a particularly versatile building block, or synthon, in organic synthesis due to the unique reactivity conferred by its allyl group. cymitquimica.com This functional group enables the molecule to participate in a wide range of carbon-carbon bond-forming reactions that are essential for constructing complex molecular architectures. ontosight.ai

Key synthetic applications include:

Cross-Coupling Reactions : The allyl group can react with various organometallic reagents to form new carbon-carbon bonds. ontosight.ai

Michael Additions : The activated double bond of the malonate can act as a Michael acceptor, allowing for the addition of nucleophiles, which can be followed by cyclization reactions. ontosight.aicymitquimica.com

Allylic Substitutions : The allyl group facilitates the introduction of new functional groups through substitution reactions. ontosight.ai

Ring-Closing Metathesis (RCM) : this compound can serve as a substrate in RCM reactions, a powerful method for synthesizing cyclic compounds. For instance, using a Grubbs II catalyst, substrates containing the allylmalonate moiety can achieve high yields (>85%) in ring-closing reactions. The malonate backbone helps stabilize transition states and prevent undesired side reactions.

Catalytic Deallylation : The allyl group can be selectively cleaved under certain catalytic conditions, which allows it to be used as a temporary protecting group for the acidic proton in malonates. researchgate.net

This reactivity makes this compound an important intermediate in the synthesis of numerous commercial products, including vitamins B1 (thiamine) and B6 (pyridoxine), as well as barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). chemicalbook.comfishersci.com

| Reaction Type | Description | Significance in Synthesis |

|---|---|---|

| Alkylation | The acidic α-hydrogen is removed by a base, and the resulting enolate reacts with an electrophile (e.g., alkyl halide). | Forms substituted malonic esters, precursors to a variety of carboxylic acids and ketones. britannica.com |

| Palladium-Catalyzed Reactions | Undergoes transformations like decarboxylative allylation via π-allylpalladium enolate intermediates. nih.gov | Provides access to α-allyl ketones and α,β-unsaturated ketones. nih.gov |

| Ring-Closing Metathesis (RCM) | The allyl group participates in olefin metathesis to form rings, often with high efficiency using ruthenium catalysts. researchgate.net | Crucial for synthesizing a broad variety of 5- to 16-membered heterocyclic compounds and macrocycles. researchgate.net |

| Radical Reactions | The allyl group can undergo radical addition, for example with phosphorus hydrides, as part of multi-step synthetic sequences. whiterose.ac.uk | Used in the construction of complex polycyclic systems, such as those found in alkaloids. whiterose.ac.uk |

| Polymerization | Can be polymerized via free radical polymerization to form poly(this compound). alquds.edu | Creates polymers that can be further modified, for instance, into hydroxamic acid derivatives with metal-chelating properties. alquds.edu |

Scope and Research Objectives for Academic Investigation of this compound

Academic research continues to explore and expand the synthetic utility of this compound. Current investigations are focused on developing novel synthetic methodologies and applying them to the creation of new materials and complex target molecules.

A significant area of research involves its use in catalysis. For example, studies have focused on the catalytic deallylation of substituted allylmalonates using nickel and ruthenium phosphine (B1218219) complexes. researchgate.net This research aims to refine the use of the allyl group as a removable directing or protecting group, enhancing synthetic efficiency. Another major focus is its application in olefin metathesis. Research objectives include optimizing reaction conditions to achieve high turnover numbers and efficiency with very low catalyst loadings, making the process more economical and sustainable for industrial applications. researchgate.net

Furthermore, this compound is a key starting material in the synthesis of novel polymers. Research has demonstrated its polymerization through emulsion and suspension free-radical methods to create poly(this compound). alquds.edu A primary objective of this work is the subsequent chemical modification of these polymers, such as converting them into poly(dihydroxamic acid) derivatives, which exhibit strong chelating abilities with metal ions like Fe³⁺ and have potential applications in medicine and environmental remediation. alquds.edu The compound is also employed as a precursor in the total synthesis of natural products, where its functional groups are used to build complex polycyclic frameworks, such as those found in certain alkaloids. whiterose.ac.uk

Table of Chemical Compounds

| Chemical Name | Molecular Formula | Other Names/Synonyms |

| This compound | C₁₀H₁₆O₄ | Diethyl 2-allylmalonate, Allylmalonic acid diethyl ester nih.gov |

| Diethyl malonate | C₇H₁₂O₄ | Malonic acid diethyl ester |

| Allyl bromide | C₃H₅Br | 3-Bromopropene |

| Potassium carbonate | K₂CO₃ | - |

| Acetonitrile (B52724) | C₂H₃N | - |

| Thiamine | C₁₂H₁₇N₄OS⁺ | Vitamin B1 |

| Pyridoxine | C₈H₁₁NO₃ | Vitamin B6 |

| Grubbs II catalyst | C₄₆H₆₅Cl₂N₂PRu | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium |

| Triethylaluminum (B1256330) | C₆H₁₅Al | - |

| Iron(III) ion | Fe³⁺ | Ferric ion |

| Hydroxylamine (B1172632) hydrochloride | CH₄ClNO | - |

| Potassium hydroxide (B78521) | KOH | - |

| Methanol (B129727) | CH₄O | - |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWAYKGILJJNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883787 | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-80-1 | |

| Record name | Diethyl allylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl allylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl allylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl allylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl allylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ALLYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ETZ38HUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for Diethyl Allylmalonate and Its Precursors

Refined Malonic Ester Synthesis Protocols for Diethyl Allylmalonate Production

The classical synthesis of this compound involves the alkylation of diethyl malonate. Over the years, significant refinements have been made to this protocol to enhance its efficiency and sustainability.

Optimization of Alkylation Conditions for Diethyl Malonate with Allyl Halides

The alkylation of diethyl malonate with allyl halides, such as allyl bromide or allyl chloride, is a cornerstone of its synthesis. The reaction proceeds via the formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the allyl halide. The choice of base, solvent, and reaction temperature is critical for maximizing the yield and minimizing side reactions, such as dialkylation.

Commonly used bases include sodium ethoxide and potassium carbonate. The selection of the base can influence the reaction rate and selectivity. For instance, using potassium carbonate in acetonitrile (B52724) is a widely adopted method. The reaction is typically performed under an inert atmosphere to prevent unwanted side reactions. Heating the reaction mixture is often necessary to drive the reaction to completion, with temperatures around 80°C being common.

The solvent also plays a crucial role. Anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed to ensure the reactivity of the base and the carbanion. Upon completion, the product is typically isolated by filtration and concentration, followed by purification techniques such as distillation under reduced pressure. Yields for this reaction can be high, with some optimized procedures reporting up to 91%.

Table 1: Optimization of Alkylation Conditions for this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Outcome |

|---|---|---|---|

| Base | Sodium Ethoxide | Potassium Carbonate | Both are effective in generating the enolate. |

| Solvent | Anhydrous THF/DMF | Acetonitrile | Choice depends on the base and desired reaction rate. |

| Temperature | 0-25°C | 80°C | Higher temperatures can increase reaction rate but may also lead to side products. |

| Atmosphere | Inert (Nitrogen) | Normal | Inert atmosphere is preferred to prevent side reactions. |

| Yield | 60-85% | Up to 91% | Yields are highly dependent on the specific combination of conditions. |

This table provides a summary of common conditions and their impact on the synthesis of this compound via alkylation.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, this has led to the exploration of greener alternatives. lookchem.com One such approach involves the use of biocatalysis, where enzymes are used to catalyze the reaction, often under milder conditions and with higher selectivity. While specific examples for this compound are emerging, the use of immobilized enzymes in related transformations highlights the potential of this strategy. Another avenue is the use of more benign solvents and catalysts, moving away from hazardous reagents and minimizing waste generation.

Palladium-Catalyzed Synthesis of this compound and Analogues

Palladium-catalyzed reactions have revolutionized organic synthesis, offering powerful tools for carbon-carbon bond formation. mdpi.comrsc.org The synthesis of this compound and its analogues has significantly benefited from these advancements.

Nucleophilic Attack of Carbanions to π-Allylpalladium Complexes

A key strategy in palladium-catalyzed allylic alkylation is the reaction of a nucleophile with a π-allylpalladium complex. lmu.edu.ng This complex is typically generated in situ from an allylic substrate, such as an allyl acetate (B1210297) or allyl carbonate, and a palladium(0) catalyst. lmu.edu.ng The malonate carbanion, generated from diethyl malonate and a base, then attacks the π-allyl moiety, forming the desired C-C bond. lmu.edu.ngresearchgate.net

This method, often referred to as the Tsuji-Trost reaction, is highly versatile and allows for the formation of this compound under mild conditions. lmu.edu.ng The mechanism involves the initial coordination of the Pd(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form the η³-π-allylpalladium(II) complex. lmu.edu.ng The nucleophilic attack then regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. lmu.edu.ng The stereochemistry of the product can often be controlled by the choice of chiral ligands on the palladium catalyst. acs.org

Development of Palladium-Mediated Carbon-Carbon Bond Formation

The development of palladium-mediated C-C bond formation extends beyond the classical Tsuji-Trost reaction. mdpi.comrsc.org Researchers have explored various palladium catalysts and ligand systems to improve the efficiency and selectivity of the synthesis of this compound and its derivatives. nih.govnih.gov For instance, the use of specific phosphine (B1218219) ligands can modulate the electronic and steric properties of the palladium catalyst, influencing the outcome of the reaction. lmu.edu.ng

Recent advancements include palladium-catalyzed alkene difunctionalization reactions, where two new carbon-carbon bonds are formed in a single operation. nih.gov These methods can be used to synthesize complex cyclopentane (B165970) derivatives from substrates that can be prepared from this compound. nih.gov

Table 2: Key Features of Palladium-Catalyzed Synthesis

| Feature | Description |

|---|---|

| Catalyst | Typically a Pd(0) source, often generated in situ from a Pd(II) precatalyst. |

| Ligands | Phosphine-based ligands are common and can influence selectivity. |

| Mechanism | Involves the formation of a π-allylpalladium intermediate. |

| Advantages | Mild reaction conditions, high yields, and potential for asymmetric synthesis. |

This table summarizes the essential aspects of the palladium-catalyzed synthesis of this compound.

Divergent Synthetic Routes to this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives. Its structure allows for further functionalization at multiple sites. For example, the active methylene (B1212753) proton can be removed to generate a carbanion, which can then be reacted with other electrophiles to introduce a second substituent. This has been utilized in the synthesis of compounds like diethyl 2-allyl-2-(prop-2-ynyl)malonate. d-nb.info

Furthermore, the allyl group itself can undergo various transformations. The double bond can participate in reactions such as 1,3-dipolar cycloadditions to form heterocyclic compounds like 1,2,3-triazolines. rdd.edu.iq this compound is also a precursor for the synthesis of barbiturates and their derivatives. mdpi.com The reaction with urea (B33335) in the presence of a base leads to the formation of 5-allylbarbituric acid. rdd.edu.iqmdpi.com Additionally, it can be used in the synthesis of pyrazolidine (B1218672) derivatives by reacting with hydrazine (B178648) hydrate. rdd.edu.iq The versatility of this compound also extends to its use in the synthesis of more complex molecules, including various bridged ring systems and substituted bicyclic cyclopentanes. nih.govlookchem.com

Synthesis of Substituted Allylmalonates

The synthesis of allylmalonates bearing additional substituents is crucial for building complex molecular architectures. Modern catalytic methods enable the precise and stereocontrolled introduction of various functional groups.

Iridium-Catalyzed Asymmetric Allylic Alkylation: A significant advancement in this area is the use of iridium catalysts for the asymmetric allylic alkylation of dialkyl malonates. This method facilitates the construction of enantioenriched all-carbon quaternary stereocenters at room temperature. organic-chemistry.orgacs.org The reaction between malonate nucleophiles and trisubstituted allylic electrophiles proceeds with high yield and enantioselectivity. organic-chemistry.orgacs.org Optimization studies have identified that using sodium bis(trimethylsilyl)amide (NaHMDS) as the base and zinc iodide (ZnI2) as a Lewis acid provides optimal results. organic-chemistry.org This methodology is notable for its broad substrate scope, accommodating various aryl and alkyl electrophiles and producing β-quaternary 1,3-dicarbonyl compounds that can be converted into other valuable building blocks like β-quaternary carboxylic acids. acs.org

Ytterbium-Catalyzed Conjugate Allylation: Ytterbium triflate (Yb(OTf)₃) serves as an effective catalyst for the conjugate allylation of alkylidene malonates using allylsilanes or allyltributylstannane (B1265786). acs.org This reaction tolerates a range of β-substituents on the alkylidene malonate, extending the scope of conjugate allylation to include substituted allylating reagents. acs.org The process is typically carried out in dichloromethane (B109758) (CH₂Cl₂) at room temperature, and the products are obtained in good yields after purification. acs.org

Phase-Transfer Catalysis: Enantioselective synthesis can also be achieved using phase-transfer catalysis. This approach has been successfully applied in the key allylation step for the synthesis of (+)-Coerulescine, using diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate as the substrate. nih.gov The reaction demonstrates high enantiomeric excess, highlighting its utility in preparing chiral substituted allylmalonates for natural product synthesis. nih.gov

Table 1: Catalytic Methods for the Synthesis of Substituted Allylmalonates

| Catalytic System | Substrate Type | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Iridium/NaHMDS/ZnI₂ | Dialkyl malonates & trisubstituted allylic electrophiles | Forms all-carbon quaternary centers at ambient temperature. | Up to 93% | Up to 97% | organic-chemistry.orgacs.org |

| Yb(OTf)₃ | Alkylidene malonates & allylstannanes/allylsilanes | Tolerates various β-substituents on the malonate. | 47-91% | Not applicable | acs.org |

| Phase-Transfer Catalyst | α-(2-nitrophenyl)malonate | Enantioselective allylation for natural product synthesis. | High | 86% | nih.gov |

Chemo- and Regioselective Preparations

Achieving high chemo- and regioselectivity is a primary goal in modern organic synthesis, allowing for the predictable formation of a specific isomer and avoiding the protection of other reactive sites.

Palladium-Catalyzed Tsuji-Trost Type Reactions: A highly efficient method for the direct coupling of malonates with allyl alcohols has been developed using a palladium catalyst in an organic carbonate solvent. rsc.org This Tsuji-Trost type reaction activates the alcohol in situ, eliminating the need for pre-synthesized allyl carbonates. rsc.org The process demonstrates high efficiency and selectivity, representing a more atom-economical and environmentally benign protocol for preparing allyl malonates. rsc.org

Transition Metal-Controlled Hydrobromination: The regioselectivity of the hydrobromination of the allyl group in this compound can be completely controlled by the choice of transition metal catalyst. acs.org In a radical process using TMSBr and oxygen, the presence of catalytic amounts of a copper(I) species leads exclusively to the anti-Markovnikov addition product. acs.org Conversely, using iron(II) bromide as the catalyst directs the reaction to yield the Markovnikov product. acs.org This dual catalytic system provides a powerful tool for the selective functionalization of the terminal and internal carbons of the allyl double bond.

Ytterbium-Catalyzed Regioselective Allylation: The ytterbium-catalyzed reaction of alkylidene malonates with allylating agents like allyltributylstannane proceeds via a conjugate addition mechanism. acs.org This ensures that the allyl group adds to the β-position of the α,β-unsaturated system, providing a high degree of regioselectivity. acs.org

Table 2: Chemo- and Regioselective Synthetic Approaches

| Method | Catalyst | Reagents | Selectivity | Key Advantage | Reference |

|---|---|---|---|---|---|

| Tsuji-Trost Type Reaction | Palladium complex | Allyl alcohol, organic carbonate | High chemo- and regioselectivity | In situ activation of alcohol, high atom economy. | rsc.org |

| Radical Hydrobromination | Copper(I) species | TMSBr, O₂ | Complete Regioselectivity (Anti-Markovnikov) | Precise control over the position of bromine addition. | acs.org |

| Radical Hydrobromination | Iron(II) bromide | TMSBr, O₂ | Complete Regioselectivity (Markovnikov) | Precise control over the position of bromine addition. | acs.org |

| Conjugate Allylation | Ytterbium triflate | Allyltributylstannane | High Regioselectivity (β-addition) | Effective for substituted alkylidene malonates. | acs.org |

Iii. Mechanistic Elucidation of Reactions Involving Diethyl Allylmalonate

Reaction Mechanisms of Nucleophilic Additions

The presence of the malonate functionality makes diethyl allylmalonate a potent nucleophile upon deprotonation. The resulting enolate can engage in various nucleophilic addition reactions, leading to the formation of new carbon-carbon bonds.

The general mechanism proceeds as follows:

Enolate Formation: A base abstracts the acidic proton from the α-carbon of this compound, forming a resonance-stabilized enolate. wikipedia.org

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated compound. spcmc.ac.in

Protonation: The resulting enolate intermediate is protonated by the solvent or a proton source to yield the final Michael adduct. masterorganicchemistry.comwikipedia.org

The Michael addition of the this compound anion to β-nitrostyrenes, for instance, generates nitronates which can be further transformed. researchgate.net

Vinylnitroso compounds are highly reactive species that can be generated in situ and trapped by nucleophiles. nih.gov Research has shown that the conjugate addition of the potassium enolate of this compound to γ-chiral aldehyde-derived acyclic nitrosoalkenes proceeds with high stereoselectivity. nih.gov In all studied cases, these reactions exclusively yield the anti products. nih.gov This stereochemical outcome has been confirmed through X-ray analysis of derivatives of the products. nih.gov The reaction's stereoselectivity holds even when the γ-substituent on the nitrosoalkene is a bulky alkyl group like neopentyl. nih.gov

| Nucleophile | Nitrosoalkene Precursor | Stereochemical Outcome |

| Potassium this compound | O-TBS-α-chlorooxime with γ-alkoxy group | Exclusively anti adduct |

| Potassium this compound | O-TBS-α-chlorooxime with γ-neopentyl group | Exclusively anti adduct |

The development of catalytic asymmetric Michael additions allows for the synthesis of chiral molecules with high enantioselectivity. In the context of this compound, a crown ether derived from methyl-α-D-glucopyranoside has been used as a phase-transfer catalyst. sorbonne-universite.fr In the reaction with trans-chalcones, diethyl 2-allylmalonate gave the Michael adduct with moderate yield and enantioselectivity (63% ee). sorbonne-universite.fr The success of these asymmetric transformations often depends on the specific catalyst system and the nature of the reactants. sorbonne-universite.frnih.gov For example, nickel(II) complexes with chiral ligands have been investigated for asymmetric Michael additions involving nitroalkenes. orcid.org

| Catalyst System | Reactants | Enantiomeric Excess (ee) |

| α-D-glucopyranoside-based crown ether / Na2CO3 | Diethyl 2-allylmalonate + trans-chalcone | 63% |

| Amine-squaramide catalyst | 2-Alkylthio-4,6-dioxopirimidine + vinyl ketones | High enantioselectivity |

The allyl group in this compound is susceptible to substitution reactions, often mediated by transition metal catalysts. escholarship.org These reactions provide a powerful tool for introducing a variety of substituents at the allylic position. Palladium-catalyzed allylic substitution is a well-established method. escholarship.org The general mechanism involves the formation of a π-allyl-metal complex, followed by nucleophilic attack on the allyl moiety. escholarship.org

A study on the rhodium-catalyzed deallylation of allylmalonates showed that the reaction proceeds via hydrorhodation of the double bond, activated by a Lewis acid like triethylaluminum (B1256330), followed by a series of bond formations and cleavages to release an enolate and an alkene. researchgate.net

A notable reaction pathway involves the double nucleophilic addition to an iminomalonate, leading to the synthesis of quaternary α-amino diesters. nih.govrsc.org This tandem reaction sequence involves an initial N-alkylation of diethyl 2-[N-(p-methoxyphenyl)imino]malonate with a Grignard reagent. nih.govrsc.org This is followed by an oxidation step and a subsequent C-allylation using tetraallylstannane. nih.govrsc.org This process efficiently creates a quaternary center. nih.govrsc.org

| Step | Reagent | Function |

| 1. N-Alkylation | Grignard Reagent (e.g., MeMgBr, EtMgBr) | Adds an alkyl group to the nitrogen atom. |

| 2. Oxidation | N-Bromosuccinimide (NBS) | Oxidizes the intermediate. |

| 3. C-Allylation | Tetraallylstannane | Adds an allyl group to the α-carbon. |

Michael Addition Reactions of Diethyl Malonate and its Allylic Derivatives

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in mediating a diverse range of transformations involving this compound. rsc.orgresearchgate.net These catalysts can activate the molecule in various ways, leading to cyclizations, cross-couplings, and other complex rearrangements. nih.gov

For instance, the allyl and a propargyl group on a modified malonate can participate in gold(I)- or ruthenium-catalyzed cyclizations to form cyclopentene (B43876) derivatives. Palladium catalysts are also extensively used. A Pd(II)-catalyzed two-fold cycloisomerization of allenyl ketones can lead to the formation of bis(3-furyl)ketones. nih.gov The mechanism involves the formation of a furylpalladium intermediate. nih.gov Similarly, Pd(0) or Pd(II) catalysts can be used for the cycloisomerization of C4-substituted allenyl ketones to yield C3-allyl furans. nih.gov

The deallylation of allylmalonates can be catalyzed by nickel and ruthenium phosphine (B1218219) complexes in the presence of triethylaluminum. researchgate.net This reaction results in the selective cleavage of the C-C bond of the allyl group. researchgate.net Rhodium complexes have also been shown to be effective catalysts for this transformation. researchgate.net

Palladium-Catalyzed Decarboxylation and Related Enolate Chemistry

Palladium-catalyzed reactions of allyl β-keto esters and related compounds, like this compound, often proceed through a decarboxylation step to generate a palladium enolate intermediate. jst.go.jpnih.gov This process offers a mild and neutral method for forming enolates that can then participate in a variety of bond-forming reactions. nih.govnih.gov

The generally accepted mechanism for the formation of palladium enolates from allyl malonates begins with the oxidative addition of a Pd(0) complex to the allyl group of the malonate. nih.govnih.gov This forms a π-allylpalladium complex. nih.govorganic-chemistry.org Subsequent decarboxylation, facilitated by the palladium, results in the formation of a palladium enolate. nih.govnih.govnih.gov The stability and reactivity of this enolate are influenced by factors such as the substituents on the malonate. For instance, the use of an allyl 2,2,2-trifluoroethyl malonate leads to a more facile decarboxylation compared to allyl methyl malonates due to the increased acidity and stabilization of the resulting carbanion. nih.govacs.org

Once formed, these palladium enolates can undergo several transformations, including:

Reductive elimination to form α-allyl ketones. nih.gov

β-Hydride elimination to yield α,β-unsaturated ketones. nih.gov

Hydrogenolysis to produce ketones. nih.gov

Participation in aldol (B89426) condensation and Michael addition reactions. nih.gov

The generation of the palladium enolate and the π-allylpalladium cation simultaneously as a tight-ion pair is a key feature of this process, distinguishing it from reactions involving pre-formed lithium enolates. nih.gov

The final carbon-carbon bond-forming step in many of these reactions involves the recombination of the enolate and the π-allylpalladium complex. nih.gov This can occur through two primary pathways: an "inner sphere" or an "outer sphere" mechanism. nih.gov

In the inner sphere mechanism , the enolate coordinates directly to the palladium metal center, followed by a reductive elimination step to form the new C-C bond. nih.gov Conversely, the outer sphere mechanism involves a direct nucleophilic attack of the enolate on one of the carbons of the allyl moiety, akin to an SN2-type substitution, which displaces the palladium complex. nih.gov For "soft nucleophiles," which are derived from conjugate acids with a pKa less than 25, the outer sphere pathway is generally favored. organic-chemistry.org Mechanistic studies suggest that the decarboxylative allylic alkylation often proceeds through this outer sphere SN2-type attack. nih.gov However, reductive elimination directly from a palladium allyl enolate has also been determined to be a viable pathway with a small kinetic barrier in some systems. caltech.edu The specific pathway can be influenced by the nature of the ligands on the palladium catalyst and the specific enolate involved. nih.gov

C-C Bond Formation Mechanisms

The formation of new carbon-carbon bonds is a central feature of the chemistry of this compound, particularly in palladium-catalyzed reactions.

Carbopalladation is a key mechanistic step in certain palladium-catalyzed reactions, involving the insertion of an alkene into a palladium-carbon bond. nih.govwiley.com In the context of reactions involving this compound, this can occur in domino or tandem sequences. For example, in palladium-catalyzed alkene difunctionalization reactions, the process can be initiated by the oxidative addition of an aryl or alkenyl triflate to a Pd(0) complex. nih.gov The resulting intermediate can then coordinate to an alkene, activating it for nucleophilic attack by the malonate enolate. nih.gov This is followed by an anti-carbopalladation step to form a cyclopentane (B165970) ring, which then undergoes reductive elimination to regenerate the Pd(0) catalyst and yield the final product. nih.gov This sequence allows for the formation of a ring and two new C-C bonds with high diastereoselectivity. nih.gov

Catalytic Deallylation Mechanisms

The allyl group in this compound can be selectively removed through catalytic deallylation, a process that involves the cleavage of a carbon-carbon bond. nih.govresearchgate.net This transformation can be particularly useful when the allyl group is employed as a protecting group for the acidic proton of the malonate. nih.govresearchgate.net

Rhodium complexes, in the presence of triethylaluminum, have been shown to be effective catalysts for the deallylation of allylmalonates. acs.orgresearchgate.net The proposed mechanism suggests that the catalytically active species is a rhodium hydride, which is generated in situ. acs.orgresearchgate.net The role of triethylaluminum is twofold: it facilitates the formation of the rhodium hydride and also acts as a Lewis acid, activating the carbonyl group of the malonate substrate. acs.orgresearchgate.net

The deallylation process is thought to involve the hydrorhodation of the allyl double bond, coupled with the Lewis acid activation of the carbonyl. acs.org This is followed by a sequence of bond formations and cleavages that ultimately furnish an enolate and release propene, effectively removing the allyl group. acs.orgresearchgate.net This methodology provides an efficient and selective route for deallylation under mild conditions. acs.org Nickel complexes in the presence of triethylaluminum have also been utilized for this transformation. nih.gov

Radical Reactions and Cyclization Processes

The allyl group in this compound serves as an excellent handle for initiating and propagating radical reactions, often leading to the formation of carbocyclic structures through intramolecular cyclization.

Intramolecular free radical cyclizations of this compound derivatives provide an effective route to functionalized carbocycles, particularly five- and six-membered rings. These reactions are typically initiated by the formation of a radical which then adds to the pendant allyl group.

One prominent strategy involves manganese(III)-based oxidative free-radical cyclization. When this compound is treated with manganese(III) acetate (B1210297), a malonate radical is generated. This radical undergoes a 5-exo-trig cyclization onto the internal double bond, leading to the formation of a cyclopentane ring. beilstein-journals.org This methodology allows for the synthesis of annulation products, which can serve as precursors for more complex scaffolds like thiobarbiturates. beilstein-journals.org

Another well-documented example is the copper-catalyzed radical carbo-aroylation of unactivated alkenes. In this process, a derivative such as diethyl 2-allyl-2-aryl-malonate is subjected to reaction with an aroyl chloride under visible-light photocatalysis with a copper(I) complex. An aroyl radical, generated from the aroyl chloride, adds to the alkene of the allyl group, forming an alkyl radical. This is followed by an intramolecular addition of the newly formed radical onto the tethered aryl ring, furnishing a cyclic radical species that ultimately leads to ketonylated tetralin and cyclopentane derivatives. acs.org Preliminary mechanistic studies support a pathway that begins with the photoexcitation of the copper catalyst, followed by single electron transfer (SET), radical aroylation, and the key radical cyclization step. acs.org

Table 1: Examples of Intramolecular Free Radical Cyclizations

| Substrate | Key Reagents/Catalyst | Radical Intermediate Type | Cyclization Mode | Product Type |

|---|---|---|---|---|

| This compound | Mn(OAc)₃ | Malonate radical | 5-exo-trig | Cyclopentane derivatives beilstein-journals.org |

| Diethyl 2-allyl-2-aryl-malonate | [CuI-BINAP]₂, Aroyl chloride, Visible light | Alkyl radical (post-aroylation) | Intramolecular addition to aryl ring | Ketonylated carbocycles acs.org |

Iodocarbocyclization is a powerful method for constructing carbocycles with concomitant introduction of an iodine atom, which can be used for further functionalization. This "halocarbocyclization" involves the intramolecular attack of a carbon nucleophile on a double bond that has been activated by an electrophilic halogen source. beilstein-journals.org

For substrates like this compound, direct cyclization can be challenging as simple treatment with a base and iodine may preferentially lead to α-iodination at the active methylene (B1212753) position. researchgate.net To circumvent this, specific protocols have been developed. A highly effective strategy involves the use of a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄, in the presence of iodine (I₂). The titanium alkoxide is believed to generate a titanium enolate of the malonate, which enhances its nucleophilicity. researchgate.netpsu.edu This enolate then attacks the allyl double bond, which is activated by iodine through the formation of a three-membered iodonium (B1229267) ion. The reaction proceeds in a regio- and stereocontrolled manner, typically via a 5-exo-trig trans-addition pathway, to yield iodomethyl-substituted cyclopropane (B1198618) or cyclopentane derivatives. beilstein-journals.orgresearchgate.net The use of copper(II) oxide (CuO) has been shown to improve yields by preventing the formation of the undesired α-iodomalonate. psu.edu

Furthermore, this strategy has been extended to asymmetric synthesis. By employing a chiral titanium complex, such as Ti(TADDOLate)₂, the iodocarbocyclization of alkenylmalonates can proceed with high enantioselectivity. researchgate.netpsu.edu

The first synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, a constrained γ-amino dicarboxylic acid, utilized a sequential iodocarbocyclization of dimethyl 2-allylmalonate as the key ring-forming step. semanticscholar.org

Table 2: Reagents and Products in Iodocarbocyclization of Allylmalonates

| Substrate Type | Key Reagents | Proposed Intermediate | Key Feature | Product Type |

|---|---|---|---|---|

| Alkenylmalonate | I₂, Ti(OR)₄, CuO | Titanium enolate, Iodonium ion | High yield and regioselectivity psu.edu | Iodocycloalkane derivatives beilstein-journals.org |

| Dimethyl 2-allylmalonate | Iodine-based reagents | - | Key step in multi-step synthesis semanticscholar.org | (Iodomethyl)cyclopropane dicarboxylate |

| Alkenylmalonate | I₂, Ti(TADDOLate)₂ (chiral complex) | Chiral titanium enolate | High enantioselectivity researchgate.netpsu.edu | Chiral iodocycloalkanes |

Cycloaddition Reactions

The double bond of the allyl group makes this compound a suitable partner in various cycloaddition reactions, enabling the construction of complex heterocyclic and carbocyclic ring systems.

The formal [3+2] cycloaddition between a 1,3-dipole and a dipolarophile is a cornerstone of heterocyclic synthesis. Nitrosoallenes, a class of reactive heterodienes, can participate in such reactions. Research has detailed the synthesis of functional cyclic nitrones through the [3+2] cycloaddition of allenamide-derived nitrosoallenes with various carbonyl and nitrile compounds, including esters. researchgate.netst-andrews.ac.uk In these reactions, the nitrosoallene acts as the three-atom component. The process involves the in-situ preparation of the nitrosoallene, which then reacts to form densely substituted oxacyclic and carbocyclic nitrones. researchgate.net While the reaction has been demonstrated with ketones, esters, and nitriles, specific studies detailing the reaction of this compound itself as the carbonyl partner with a nitrosoallene were not found in the search results. However, the documented reactivity of other esters suggests this transformation is mechanistically plausible. researchgate.netst-andrews.ac.uk

Iv. Diethyl Allylmalonate As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmacologically Active Compounds

The unique chemical properties of diethyl allylmalonate have been leveraged in the synthesis of numerous compounds with significant biological and therapeutic activities. It serves as a foundational component for constructing the core structures of various classes of drugs.

This compound is an important intermediate in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The general synthesis of barbiturates relies on the condensation reaction between a disubstituted malonic ester and urea (B33335).

This compound has been identified as a useful intermediate for the synthesis of non-steroidal anti-inflammatory agents (NSAIDs). While specific examples of widely marketed NSAIDs derived directly from this compound are not extensively documented in readily available literature, the synthetic principles are well-established through its parent compound, diethyl malonate. For instance, diethyl malonate is a precursor to the NSAID phenylbutazone. The general strategy involves the alkylation or arylation at the central carbon of the malonate, followed by further chemical transformations to yield the final active pharmaceutical ingredient. The allyl group in this compound offers a reactive handle for subsequent modifications, providing a potential pathway to novel NSAID structures.

The compound is noted as an intermediate in the syntheses of Vitamin B1 (thiamine) and Vitamin B6 (pyridoxine). The chemical synthesis of these complex vitamins involves multiple steps to construct their respective heterocyclic ring systems. For Vitamin B1, this requires the formation and subsequent coupling of a pyrimidine (B1678525) and a thiazole (B1198619) moiety. For Vitamin B6, the core is a substituted pyridine (B92270) ring. Although detailed, mainstream synthetic pathways for these vitamins that explicitly feature this compound as a key starting material are not broadly published, its utility is recognized in the broader context of fine chemical synthesis where malonic esters are fundamental for building carbon skeletons and introducing functional groups necessary for constructing such complex targets.

A significant and well-documented application of this compound is in a convenient and high-yield synthesis of DL-γ-hydroxy-ornithine, a non-proteinogenic amino acid. pitt.eduresearchgate.net This synthetic route showcases the utility of the allyl group in directing the formation of a key intermediate.

The synthesis begins with this compound and proceeds through the following key steps pitt.eduresearchgate.net:

Chlorination and Lactonization: this compound is treated with sulphuryl chloride (SO₂Cl₂). This is followed by hydrolysis and distillation, which results in the formation of 2,5-dichloro-4-valerolactone with a high yield of 90%. pitt.eduresearchgate.net

Amination: The resulting dichlorolactone is condensed with two equivalents of potassium phthalimide (B116566) in dimethylformamide. This step proceeds in a quantitative yield to produce crude 2,5-diphthalimido-4-valerolactone. pitt.eduresearchgate.net

Hydrolysis: The final step involves the acid hydrolysis of the diphthalimido-lactone, which quantitatively converts it to DL-γ-hydroxy-ornithine. The product is typically isolated as the dihydrochloride (B599025) salt of the corresponding 2,5-diamino-4-valerolactone. pitt.eduresearchgate.net

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | This compound | 1. Sulphuryl chloride 2. Hydrolysis | 2,5-dichloro-4-valerolactone | 90% | pitt.eduresearchgate.net |

| 2 | 2,5-dichloro-4-valerolactone | Potassium phthalimide, Dimethylformamide | 2,5-diphthalimido-4-valerolactone | Quantitative | pitt.eduresearchgate.net |

| 3 | 2,5-diphthalimido-4-valerolactone | Acid Hydrolysis | DL-γ-hydroxy-ornithine | Quantitative | pitt.eduresearchgate.net |

Role in the Synthesis of Agrochemicals and Specialty Chemicals

This compound serves as a precursor in the synthesis of various agrochemicals and specialty chemicals. Its parent compound, diethyl malonate, is heavily utilized in the agrochemical industry for creating herbicides and pesticides. nbinno.com The reactive central methylene (B1212753) group allows for the introduction of specific functional groups that are essential for the biological activity of these agricultural products. nbinno.com This reactivity enables the construction of complex molecules that can meet the stringent performance and regulatory standards of modern agriculture. nbinno.com The allyl group of this compound provides an additional site for chemical modification, expanding the range of possible molecular structures for new, potentially more effective or specialized agrochemicals.

Construction of Carbocyclic and Heterocyclic Systems

The structural features of this compound make it an excellent substrate for constructing both carbocyclic (all-carbon rings) and heterocyclic (rings containing at least one non-carbon atom) systems. Malonic esters are versatile reagents for preparing heterocyclic rings through cyclocondensation reactions.

A prime example of its use in carbocycle synthesis is through Ring-Closing Metathesis (RCM). For this reaction, this compound is first allylated a second time to form diethyl diallylmalonate. This molecule, possessing two terminal alkene groups, can then undergo an intramolecular RCM reaction in the presence of a ruthenium catalyst (such as a Grubbs catalyst). This reaction efficiently forms a five-membered carbocycle, diethyl cyclopent-3-ene-1,1-dicarboxylate, with the concurrent release of ethylene (B1197577) gas. This method is a powerful tool for creating cyclic structures in organic synthesis.

Furthermore, the allyl group is an ideal participant in palladium-catalyzed reactions for ring formation. For instance, this compound can be functionalized with an aryl halide group. The resulting molecule can then undergo an Intramolecular Heck Reaction. In this process, a palladium catalyst facilitates the coupling of the aryl halide with the allyl group's double bond, creating a new carbon-carbon bond and forming a heterocyclic or carbocyclic ring. This reaction is a reliable method for constructing rings of various sizes under mild conditions and with high functional group tolerance. organicreactions.orgwikipedia.org

| Reaction Type | Substrate Precursor | Key Reagent/Catalyst | Ring System Formed | Example Product |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | Grubbs Catalyst (Ruthenium-based) | Carbocycle (5-membered) | Diethyl cyclopent-3-ene-1,1-dicarboxylate |

| Intramolecular Heck Reaction | Aryl- or vinyl-halide substituted this compound | Palladium(0) complex | Carbocycle or Heterocycle | Various fused or spirocyclic systems |

| Condensation | This compound | Urea, Sodium ethoxide | Heterocycle (6-membered) | Allyl-substituted Barbituric Acid |

Generation of Labeled Compounds

The malonic ester synthesis is a well-established method for introducing isotopic labels into the alkyl radical of various compounds. osti.gov This is particularly useful for preparing labeled molecules for research purposes.

An improved procedure has been developed for the preparation and purification of labeled fatty acids using malonic ester synthesis. researchgate.net This method can be monitored by GC-MS and allows for a three-step procedure without the isolation of intermediates, resulting in good yields. researchgate.net Although the direct use of this compound is not specified, the methodology is applicable to its derivatives for the synthesis of labeled, unsaturated fatty acids. The process leverages the active methylene group in diethyl malonate, which is a key feature also present in this compound. researchgate.net The synthesis of branched-chain fatty acids has also been investigated using methylmalonyl-CoA, a related malonate derivative, which incorporates methyl branches into the fatty acid chain. nih.gov

| Method | Application | Key Features | Reference |

| Malonic ester synthesis | Preparation of labeled fatty acids | 3-step procedure without isolation of intermediates, GC-MS monitoring | researchgate.net |

| "Solvent-free" alkylation with PTC | Preparation of C-14 labeled dialkylmalonates | Improved radiochemical yields (~70%) in 10 minutes | osti.gov |

This compound in the Synthesis of α-Amino Diesters

The synthesis of amino acids and their ester derivatives can be achieved through modifications of the malonic ester synthesis. libretexts.orgucalgary.ca The amidomalonate synthesis is a common variation where diethyl acetamidomalonate is alkylated to introduce the desired side chain of the amino acid. libretexts.org

To synthesize an α-allyl amino ester, one could theoretically start with an aminated version of this compound or introduce the allyl group after amination. A more direct modern approach involves the chiral squaramide-catalyzed allylation of α-chloro glycinates. nih.gov This method provides access to N-carbamoyl-protected α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.gov While this does not start from this compound, it demonstrates a pathway to the target α-allyl amino ester structure. A classical approach would involve the alkylation of diethyl acetamidomalonate with an allyl halide. Subsequent hydrolysis of the esters and the amide group, followed by decarboxylation, yields the α-amino acid. ucalgary.ca

| Synthesis Method | Starting Materials | Product | Key Features | Reference |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, Alkyl halide | α-Amino acid | Alkylation of enolate, followed by hydrolysis and decarboxylation | ucalgary.ca |

| Chiral Squaramide-Catalyzed Allylation | α-Chloro glycinate, Allylsilane/Allylstannane | N-Carbamoyl-protected α-allyl amino ester | High enantioselectivity and diastereoselectivity | nih.gov |

V. Catalytic Applications and Transformations of Diethyl Allylmalonate

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed to functionalize diethyl allylmalonate, leveraging the reactivity of its alkene moiety and the nucleophilicity of the corresponding malonate enolate.

The palladium-catalyzed hydrophosphorylation of diethyl 2-allylmalonate offers a direct route to organophosphorus compounds. Studies show that the reaction of dialkyl hydrogen phosphites and diphenylphosphine (B32561) oxide with diethyl 2-allylmalonate in the presence of a tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst proceeds with high regioselectivity. researchgate.netnih.gov The addition of the hydrophosphoryl compounds to the double bond follows Markovnikov's rule. researchgate.net However, this reaction can be accompanied by a side process of malonate dealkoxycarbonylation, the extent of which depends on the specific nature of the reagents. researchgate.net

Table 1: Palladium-Catalyzed Hydrophosphorylation of this compound

| Phosphorylating Agent | Catalyst | Key Finding | Citation |

|---|---|---|---|

| Diethyl H-phosphonate | Pd(PPh₃)₄ | Yields mainly the Markovnikov addition product. | nih.gov |

| Dialkyl Hydrogen Phosphites | [Pd(Ph₃P)₄] | Addition follows Markovnikov's rule; a dealkoxycarbonylation side reaction is observed. | researchgate.net |

This table summarizes findings on the Pd-catalyzed addition of phosphorus compounds to this compound.

Palladium-catalyzed alkene difunctionalization reactions represent a powerful strategy for constructing carbocyclic systems. These transformations, involving this compound as a nucleophile, can form two new carbon-carbon bonds and create a five-membered ring with significant stereocontrol. nih.govnih.gov In a typical reaction, an alkene tethered to an aryl or alkenyl triflate couples with the malonate nucleophile. nih.gov

The process generally employs a catalyst system comprising palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine (B1218219) ligand such as BrettPhos, and a base like lithium tert-butoxide (LiOtBu). nih.gov These conditions have proven effective for producing substituted cyclopentane (B165970) derivatives in good to excellent yields and with high diastereoselectivity (up to >20:1 dr). nih.gov Notably, the reaction can be used to form sterically congested bonds between two quaternary carbon atoms. For instance, the reaction between an appropriate alkenyl triflate and diethyl 2-allylmalonate, using RuPhos as the ligand, successfully formed a product with a quaternary-quaternary C-C bond in 63% yield and 19:1 diastereomeric ratio. nih.gov

Table 2: Selected Palladium-Catalyzed Alkene Difunctionalization Reactions

| Substrates | Catalyst/Ligand | Base | Yield | Diastereomeric Ratio (dr) | Citation |

|---|---|---|---|---|---|

| 2-Allylphenyl triflate + Diethyl malonate | Pd(OAc)₂ / BrettPhos | LiOtBu | 93% | Not specified | nih.gov |

| Alkenyl triflate (1f) + Diethyl 2-allylmalonate | Pd(OAc)₂ / RuPhos | LiOtBu | 63% | 19:1 | nih.gov |

| Alkenyl triflate (1a) + Morpholine | Pd(OAc)₂ / BrettPhos | LiOtBu | 76% | >20:1 | nih.gov |

This table presents examples of Pd-catalyzed difunctionalization to form cyclopentane derivatives, highlighting the utility with malonate nucleophiles.

Olefin cross-metathesis is a fundamental C-C bond-forming reaction, and this compound is a common partner in these transformations, particularly with acrylates. Ruthenium-based catalysts, such as Grubbs' catalysts, are standard for this purpose. acs.orgmdpi.com The reaction between this compound and an acrylate (B77674), like methyl acrylate or ethyl acrylate, efficiently produces functionalized unsaturated esters. acs.orgwiley-vch.de

The choice of catalyst, specifically the nature of the N-heterocyclic carbene (NHC) or cyclic alkyl amino carbene (CAAC) ligand on the ruthenium center, can dramatically influence the reaction's efficiency and selectivity. researchgate.net For example, the cross-metathesis of this compound with methyl acrylate has been demonstrated using Grubbs' catalyst embedded in paraffin (B1166041) wax, which serves as an air-stable formulation. acs.org

Table 3: Cross-Metathesis Reactions of this compound

| Cross-Metathesis Partner | Catalyst | Yield | Isomer Ratio (E/Z) | Citation |

|---|---|---|---|---|

| Methyl Acrylate | Grubbs' Catalyst in Paraffin | Not specified | Not specified | acs.org |

| Olefinic Amino Acid | Ruthenium Catalyst (13) | 55% | 5:1 | wiley-vch.de |

This table showcases examples of ruthenium-catalyzed cross-metathesis involving this compound and different coupling partners.

Nickel and Ruthenium Catalysis in C-C Bond Cleavage

Both nickel and ruthenium complexes, in the presence of triethylaluminum (B1256330), can catalytically cleave the C-C bond of the allyl group in substituted allylmalonates. researchgate.net This deallylation reaction results in the formation of a monosubstituted malonate, effectively using the allyl group as a removable protecting group for the acidic proton of the malonate. researchgate.net

A comparison of the two metal catalysts reveals differences in their reactivity and scope. Nickel-phosphine complexes are generally more versatile and applicable to a wider range of substituted allylmalonates. In contrast, the catalytic activity of ruthenium-phosphine complexes is more sensitive and depends on the substitution pattern of the double bond within the allylic moiety. researchgate.net

Rhodium-Catalyzed Deallylation of Allylmalonates

Rhodium complexes have been identified as effective catalysts for the selective deallylation of allylmalonates through C-C bond cleavage. acs.orgacs.org The reaction requires a catalytic amount of a rhodium complex and an excess of triethylaluminum. researchgate.net The role of triethylaluminum is twofold: it generates the catalytically active rhodium hydride species in situ and acts as a Lewis acid to activate the substrate's carbonyl group. acs.orgresearchgate.net

The proposed mechanism involves the hydrorhodation of the double bond, followed by a series of bond formations and cleavages that ultimately furnish a metal enolate and an alkene. acs.orgresearchgate.net Research comparing different ligands has shown that rhodium complexes with BIAP (bis(imidazolonyl)pyridine) ligands are more active and versatile for this transformation than those with traditional phosphane ligands like PPh₃. acs.orgacs.org

Photoredox Catalysis Involving this compound Derivatives

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, and this compound derivatives have been utilized in these light-mediated reactions. These processes often involve the generation of radical species under mild conditions. fluorine1.ru

For instance, diethyl 2-allylmalonate can undergo a photocatalytic radical addition with 1,1,2,2-tetrafluoro-1-iodoethane. fluorine1.ru Using Rhodamine B as an organic photocatalyst and irradiation with a blue LED, the reaction yields a mixture of the direct addition product and an addition-elimination product. fluorine1.ru In a related transformation, dimethyl allylmalonate was shown to undergo a photocatalytic reaction with bromoacetonitrile (B46782) to form a cyclopropane (B1198618) derivative in 65% yield. rsc.org Mechanistic studies, including intramolecular competition experiments with diethyl α-allylmalonate, have been conducted to probe the pathways of these photosensitized cyclopropanation reactions. nih.govresearchgate.net

Table 4: Photoredox-Catalyzed Reactions of Allylmalonate Derivatives

| Allylmalonate Derivative | Reagent(s) | Photocatalyst | Light Source | Product Type | Citation |

|---|---|---|---|---|---|

| Diethyl 2-allylmalonate | 1,1,2,2-Tetrafluoro-1-iodoethane | Rhodamine B | Blue LED | Radical addition and addition-elimination products | fluorine1.ru |

| Dimethyl allylmalonate | Bromoacetonitrile, LiCl, 2,6-lutidine | PC (unspecified) | Blue LED | Cyclopropane | rsc.org |

This table summarizes various photoredox transformations involving allylmalonate derivatives, detailing the conditions and outcomes.

Chiral Catalysis for Stereoselective Synthesis

The application of chiral catalysts to reactions involving this compound has unlocked powerful strategies for the stereoselective construction of complex molecules. A predominant area of this research is the transition metal-catalyzed asymmetric allylic alkylation (AAA), where this compound serves as a soft carbon nucleophile. In these reactions, a chiral ligand coordinated to a metal center, typically palladium, controls the facial selectivity of the nucleophilic attack on a π-allyl intermediate, leading to the formation of an enantioenriched product.

The Tsuji-Trost reaction, a palladium-mediated allylic alkylation, laid the groundwork for these asymmetric transformations. The initial report by Tsuji and coworkers demonstrated the reaction of the sodium salt of diethyl malonate with π-allylpalladium(II) chloride, which produced this compound. lancs.ac.uk The evolution of this reaction through the incorporation of chiral phosphine ligands has established it as a cornerstone of modern asymmetric synthesis.

In a typical palladium-catalyzed asymmetric allylic alkylation, a π-allyl-palladium complex is generated in situ from an allylic precursor, such as an allylic acetate or carbonate. The chiral ligand, bound to the palladium, creates a chiral environment that influences the approach of the this compound enolate. This results in the preferential formation of one enantiomer of the product. The general mechanism involves the coordination of a Pd(0) complex to the allylic substrate, followed by oxidative addition to form a π-allyl Pd(II) complex. Subsequent attack by the malonate nucleophile, the stereochemistry of which is dictated by the chiral ligand, yields the product and regenerates the Pd(0) catalyst.

Research has demonstrated high levels of enantioselectivity in the palladium-catalyzed AAA using various chiral ligands. For instance, the reaction of (E)-1,3-diphenyl-2-propenyl acetate with diethyl malonate in the presence of a palladium catalyst and a chiral ferrocenyl-based P,N-ligand has been shown to produce the corresponding alkylated product in good yield and with high enantiomeric excess (ee).

Detailed findings from a representative study on the asymmetric allylic alkylation are presented in the table below. This reaction showcases the utility of a chiral sulfoxide-phosphine ligand in a palladium-catalyzed system for the highly enantioselective synthesis of a product structurally related to a this compound derivative.

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation with a Malonate Nucleophile

| Allylic Substrate | Nucleophile | Catalyst/Ligand System | Yield (%) | ee (%) |

|---|

Data sourced from a study on the rational design of sulfoxide-phosphine ligands for Pd-catalyzed enantioselective allylic alkylation reactions. rsc.org The nucleophile used was diethyl methylmalonate, a close analogue of this compound.

Beyond catalyst-controlled enantioselective reactions, this compound also participates in substrate-controlled stereoselective transformations. For example, the conjugate addition of potassium diethyl α-allylmalonate to γ-chiral acyclic nitrosoalkenes proceeds with high diastereoselectivity, exclusively forming the anti addition product. nih.gov In this case, the existing stereocenter in the nitrosoalkene substrate dictates the stereochemical outcome of the reaction. nih.gov Similarly, palladium(0)-catalyzed allylation of this compound with stereochemically defined allyl imidates, such as neryl imidate, has been shown to proceed with complete retention of the olefin geometry. oup.com

These examples underscore the versatility of this compound in stereoselective synthesis, participating effectively in both catalyst-controlled enantioselective processes and substrate-controlled diastereoselective reactions to create chiral molecules with high fidelity.

Vi. Theoretical and Computational Studies on Diethyl Allylmalonate

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. It is frequently used to map out the potential energy surfaces of reactions involving diethyl allylmalonate, allowing for the detailed analysis of reaction mechanisms, transition states, and intermediates.

Researchers have used DFT calculations to model the stability of the enolate of this compound, a key intermediate in its alkylation reactions. For instance, calculations at the B3LYP/6-31G* level of theory predict a significant charge distribution at the α-carbon (approximately -0.45 e), which quantifies its nucleophilic character. Furthermore, the activation energy (ΔG‡) for the allylation of diethyl malonate has been calculated to be around 18 kcal/mol, a value that shows good agreement with experimental reaction rates.

DFT has also been instrumental in elucidating the mechanisms of more complex, metal-catalyzed reactions. In a study of a copper(I)-catalyzed cyclopropanation, DFT calculations were performed to understand the reaction between a diazo reagent and an alkene. beilstein-journals.orgbeilstein-journals.org The calculations outlined the energy changes for each step, from the initial formation of a zwitterionic intermediate (ΔG = 5.2 kcal/mol) to the nitrogen extrusion step that forms a copper carbene complex. beilstein-journals.orgbeilstein-journals.org The activation free energy for this crucial metal carbene formation was calculated to be 16.4 kcal/mol. beilstein-journals.orgbeilstein-journals.org

In another example, the molybdenum-mediated Pauson-Khand reaction, a [2+2+1] cycloaddition involving a derivative of this compound, was studied using DFT. scispace.com The calculations helped determine an activation energy of 15.6 kJ/mol for the solvent replacement step, a key part of the catalytic cycle. scispace.com Similarly, for the InCl3-catalyzed cycloisomerization of 1,6-enynes, where dimethyl allylmalonate was a precursor, DFT calculations determined the activation free energy for the rate-determining nonclassical cyclopropanation step to be 16.6 kcal/mol. pku.edu.cn These studies showcase the power of DFT to provide quantitative energetic details of a reaction pathway, validating proposed mechanisms and explaining observed reactivity. beilstein-journals.orgbeilstein-journals.orgscispace.compku.edu.cn

| Reaction | Computational Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Allylation of Diethyl Malonate | B3LYP/6-31G* | Activation Energy (ΔG‡) | ~18 kcal/mol | |

| Cu(I)-Catalyzed Carbene Formation | DFT | Activation Free Energy (ΔG‡) | 16.4 kcal/mol | beilstein-journals.orgbeilstein-journals.org |

| Mo-mediated Pauson-Khand Reaction (Solvent Replacement) | DFT | Activation Energy (Ea) | 15.6 kJ/mol | scispace.com |

| InCl3-Catalyzed Cycloisomerization | DFT | Activation Free Energy (ΔG‡) | 16.6 kcal/mol | pku.edu.cn |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While extensively used for large biomolecules and materials, specific MD studies focusing solely on this compound are not widely documented in the available literature. However, the principles of MD can be applied to understand its behavior in various environments.

For a molecule like this compound, MD simulations could be employed to study its conformational dynamics in different solvents, which can influence its reactivity. Simulations could also model the interaction of the molecule with catalyst surfaces or within larger molecular assemblies, such as in the formation of coordination polymers. For example, MD simulations have been used to resolve the puzzle of intramolecular hydrogen bonds in related β-diketone structures, a type of analysis that could be relevant for understanding the behavior of this compound derivatives. acs.org The synthesis of barbituric acid derivatives, which can be formed from this compound, has also been a subject of studies involving molecular dynamic simulations. mdpi.com

Computational Insights into Stereoselectivity in Reactions

A significant application of computational chemistry is in understanding and predicting the stereochemical outcome of chemical reactions. For reactions involving this compound that create new chiral centers, DFT calculations can be used to determine the energies of different transition states leading to various stereoisomers.

A clear example is the CuI-catalyzed cyclopropanation reaction. beilstein-journals.org Experimental results showed a slight preference for the trans isomer over the cis isomer, with a diastereomeric ratio of 1.4:1. beilstein-journals.org DFT calculations provided a quantitative explanation for this observation. The calculations revealed that the transition states leading to the different stereoisomers have slightly different Gibbs free energies. beilstein-journals.org The formation of the enantiomeric pair of trans products was found to be slightly more favorable than the formation of the cis products. beilstein-journals.org This small energy difference, calculated to be between 1.1 and 1.8 kcal/mol, is consistent with the modest diastereoselectivity observed in the laboratory. beilstein-journals.org

In other systems using malonate derivatives, DFT analysis has revealed that the observed stereoselectivity can be attributed to subtle, noncovalent interactions such as C-H⋯π and lone pair⋯π interactions in the transition state. researchgate.net Computational studies of iridium-catalyzed allylic substitutions also rely on DFT to rationalize the stereochemical outcomes by comparing the relative energies of different π-allyl intermediates. escholarship.org Similarly, in certain cascade reactions, the calculated energy difference between two diastereomeric transition states was 2.6 kcal mol−1, which accounted for the high diastereomeric ratio found experimentally. researchgate.net These examples demonstrate that computational modeling is a powerful tool for rationalizing the origins of stereoselectivity. beilstein-journals.orgresearchgate.netescholarship.orgresearchgate.net

| Product Stereoisomer | Calculated Gibbs Free Energy (ΔG) | Relative Stability | Reference |

|---|---|---|---|

| Product 1 (trans) | -44.6 kcal/mol | More Favorable | beilstein-journals.org |

| Product 2 (cis) | -42.5 kcal/mol | Less Favorable | beilstein-journals.org |

| Product 3 (trans, enantiomer) | -44.1 kcal/mol | More Favorable | beilstein-journals.org |

| Product 4 (cis, enantiomer) | -43.3 kcal/mol | Less Favorable | beilstein-journals.org |

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond explaining known phenomena, computational chemistry serves a predictive role, guiding the design of new experiments and the discovery of novel reactions. By modeling hypothetical reactions or modifications to existing ones, researchers can forecast outcomes and optimize conditions before committing laboratory resources.

Computational models can predict the reactivity of this compound in new transformations. For example, DFT calculations can model the stability of the enolate and simulate transition states to optimize catalyst loading for reactions like ring-closing metathesis. In a compelling demonstration of predictive power, DFT calculations on an InCl3-catalyzed cycloisomerization of 1,6-enynes predicted that replacing a methyl substituent with a hydrogen atom would switch the reaction pathway to favor the formation of a conjugated diene. pku.edu.cn This computational prediction was subsequently confirmed by experiment, highlighting the ability of these methods to guide synthetic strategy. pku.edu.cn

Furthermore, concepts like Fukui's radical susceptibility calculations, a DFT-based method, have been used to support and predict the regioselectivity in the hydrobromination of alkenes, including this compound. acs.org These calculations can indicate the most likely sites for radical attack on a molecule, thereby predicting the major product of a radical reaction. acs.org This predictive capability allows chemists to screen potential substrates and reagents in silico, accelerating the development of new synthetic methodologies.

Vii. Polymer Chemistry Applications of Diethyl Allylmalonate

Diethyl Allylmalonate as a Functional Monomer in Polymerization

The presence of the allyl group enables this compound (DEAM) to participate in polymerization reactions, leading to the formation of polymers with pendant diethyl malonate groups. These groups can be further modified, making DEAM a valuable functional monomer. ucm.esmdpi.com

Poly(this compound) can be synthesized via free radical polymerization. alquds.edu Research has demonstrated the successful polymerization of DEAM using both emulsion and suspension techniques to create linear and cross-linked polymers. alquds.edu

In one approach, polymerization is initiated using potassium persulfate (K₂S₂O₈) at temperatures ranging from 60-80°C over a six-hour period. alquds.edu An alternative method employs a redox initiation system at room temperature, using potassium persulfate with sodium metabisulfite (B1197395) (Na₂S₂O₅) as a catalyst, with the reaction proceeding over 24 hours. alquds.edu For emulsion polymerization, a surfactant such as sodium lauryl sulfate (B86663) is also incorporated into the system. alquds.edu The resulting poly(this compound) is an insoluble polymer. alquds.edu

| Polymerization Method | Initiator System | Temperature | Duration |

|---|---|---|---|

| Emulsion / Suspension | Potassium Persulfate (K₂S₂O₈) | 60-80°C | 6 hours |

| Emulsion / Suspension | Potassium Persulfate (K₂S₂O₈) / Sodium Metabisulfite (Na₂S₂O₅) | Room Temperature | 24 hours |

This compound and its analogs have been successfully copolymerized with ethylene (B1197577) and other olefins using transition metal catalysts. acs.orgresearchgate.netmdpi.com These copolymerizations are significant as they introduce functional groups into polyolefin backbones, modifying their properties. acs.org